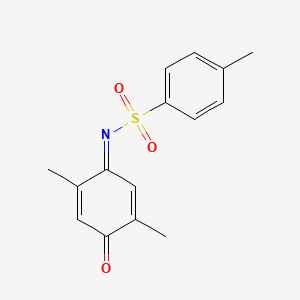![molecular formula C19H21F3N2 B5783101 1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPTP and is a derivative of piperazine. MPTP has been found to have unique properties that make it useful in various fields of research.
Mecanismo De Acción
The mechanism of action of MPTP involves the conversion of MPTP into a toxic metabolite called MPP+. MPP+ selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, which leads to the accumulation of reactive oxygen species and oxidative stress.
Biochemical and Physiological Effects:
MPTP has been found to have several biochemical and physiological effects. MPTP-induced neurotoxicity has been linked to the disruption of cellular energy metabolism, oxidative stress, and inflammation. MPTP has also been found to cause changes in neurotransmitter levels and impair cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages and limitations for lab experiments. One of the advantages of MPTP is its ability to selectively destroy dopaminergic neurons, which makes it useful for creating animal models of Parkinson's disease. However, MPTP-induced neurotoxicity can also be a limitation, as it can lead to the death of experimental animals. Additionally, MPTP can be difficult to work with, as it is highly toxic and requires specialized equipment and handling procedures.
Direcciones Futuras
There are several future directions for research involving MPTP. One potential area of research is the development of new animal models of Parkinson's disease that better mimic the human disease. Another area of research is the development of new treatments for Parkinson's disease that target the underlying mechanisms of MPTP-induced neurotoxicity. Additionally, MPTP may have potential applications in other fields of research, such as drug discovery and toxicology.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 4-methylphenylpiperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base. This reaction results in the formation of MPTP, which can be further purified using various methods.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential applications in scientific research. One of the primary uses of MPTP is in the field of neuroscience. MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This property of MPTP has been used to create animal models of Parkinson's disease, which has helped researchers to study the disease and develop potential treatments.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-5-7-18(8-6-15)24-11-9-23(10-12-24)14-16-3-2-4-17(13-16)19(20,21)22/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGAMTLHUMALFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)

![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)
